3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one
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Overview
Description
3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is a complex organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to an oxazole ring
Preparation Methods
The synthesis of 3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-methoxybenzyl chloride with 4,5-bis(4-methoxyphenyl)-1,3-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxybenzyl and methoxyphenyl groups, introducing different substituents such as halogens or nitro groups.
Hydrolysis: Acidic or basic hydrolysis can break down the oxazole ring, leading to the formation of simpler compounds.
Scientific Research Applications
3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
When compared to similar compounds, 3-(3-methoxybenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one stands out due to its unique combination of methoxybenzyl and methoxyphenyl groups attached to an oxazole ring. Similar compounds include:
4-methoxybenzyl alcohol: Known for its use in organic synthesis and as a fragrance ingredient.
4-hydroxy-3-methoxybenzaldehyde: Commonly used in the synthesis of vanillin and other flavoring agents.
4-methoxybenzyl chloride: Utilized as an intermediate in the synthesis of various organic compounds.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C25H23NO5 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-1,3-oxazol-2-one |
InChI |
InChI=1S/C25H23NO5/c1-28-20-11-7-18(8-12-20)23-24(19-9-13-21(29-2)14-10-19)31-25(27)26(23)16-17-5-4-6-22(15-17)30-3/h4-15H,16H2,1-3H3 |
InChI Key |
ILLZARMHAMQNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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